molecular formula C14H22N2O4S B296964 N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide

N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide

Cat. No. B296964
M. Wt: 314.4 g/mol
InChI Key: SBNWMHVJYYKFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. It was first discovered in 1991 by scientists at Sankyo Company Limited in Japan. Since then, NS-398 has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play an important role in inflammation, pain, and fever. By inhibiting COX-2 activity, N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. In addition, N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide has been found to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide is its selective inhibition of COX-2 enzyme activity, which allows for the study of the specific role of COX-2 in various physiological and pathological processes. However, N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide has some limitations as well. It has a short half-life, which may limit its effectiveness in some experiments. In addition, its selectivity for COX-2 may not be absolute, and it may also inhibit other enzymes at higher concentrations.

Future Directions

There are several future directions for research involving N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide. Another area of interest is the study of the role of COX-2 in various diseases and disorders, including cancer, inflammation, and neurodegenerative disorders. Finally, the use of N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide in combination with other drugs or therapies may also be explored for its potential synergistic effects.

Synthesis Methods

N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide can be synthesized through a multi-step process starting from 2-methoxyaniline. The synthesis involves the reaction of 2-methoxyaniline with butyl isocyanate to form N-butyl-2-methoxyanilino carbamate, which is then reacted with methylsulfonyl chloride to produce N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide.

Scientific Research Applications

N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide has been widely used in scientific research for its ability to selectively inhibit COX-2 enzyme activity. This makes it a useful tool for studying the role of COX-2 in various physiological and pathological processes. N-butyl-2-[2-methoxy(methylsulfonyl)anilino]acetamide has been used in research related to cancer, inflammation, cardiovascular disease, and neurodegenerative disorders.

properties

Molecular Formula

C14H22N2O4S

Molecular Weight

314.4 g/mol

IUPAC Name

N-butyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C14H22N2O4S/c1-4-5-10-15-14(17)11-16(21(3,18)19)12-8-6-7-9-13(12)20-2/h6-9H,4-5,10-11H2,1-3H3,(H,15,17)

InChI Key

SBNWMHVJYYKFPH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C

Canonical SMILES

CCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C

Origin of Product

United States

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